![molecular formula C6H5BrFNO B1413329 2-Amino-3-bromo-4-fluorophenol CAS No. 1805533-08-7](/img/structure/B1413329.png)
2-Amino-3-bromo-4-fluorophenol
Overview
Description
2-Amino-3-bromo-4-fluorophenol is an organic compound used as an intermediate for building blocks . It appears as a white or off-white crystalline powder, is odorless and tasteless, and is soluble in methanol but insoluble in water .
Synthesis Analysis
The synthesis of phenols like 2-Amino-3-bromo-4-fluorophenol can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 4-Amino-3-fluorophenyl boronic acid, involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis
The molecular formula of 2-Amino-3-bromo-4-fluorophenol is C6H5BrFNO, and its molecular weight is 206.01 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The amine and hydroxy groups in 2-Amino-3-bromo-4-fluorophenol can coordinate to a metal center to form 5-membered ring complexes . It can also be used in the preparation of diaryl ethers .Physical And Chemical Properties Analysis
2-Amino-3-bromo-4-fluorophenol has a predicted boiling point of 278.0±40.0 °C and a predicted density of 1.863±0.06 g/cm3 . Its pKa is predicted to be 8.82±0.23 .Scientific Research Applications
Cancer Research
Compounds like 2-Amino-4-fluorophenol have been used to create heteroleptic tin (IV) complexes that show in vitro cytotoxicity towards human cancer cells . This suggests that 2-Amino-3-bromo-4-fluorophenol could potentially be used in cancer research for synthesizing compounds with cytotoxic properties .
Synthesis of Benzoxazoles and Benzoxazines
The ortho-position amine and hydroxyl groups in 2-Amino-4-fluorophenol make it an ideal precursor for the synthesis of benzoxazoles and benzoxazines . These compounds are important in various fields, including materials science and pharmaceuticals .
Fluorescent Probes
A fluorescent benzoxazine derivative has been synthesized from 2-Amino-4-fluorophenol, indicating that similar derivatives could be synthesized from 2-Amino-3-bromo-4-fluorophenol for use as fluorescent probes in biochemical research .
Organic Synthesis
2-Bromo-4-fluorophenol has been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and other organic synthesis applications. This suggests that 2-Amino-3-bromo-4-fluorophenol could also be useful in organic synthesis, particularly in the synthesis of complex organic molecules .
properties
IUPAC Name |
2-amino-3-bromo-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPHKAXJGUNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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